![molecular formula C21H18N2O2S B2490217 [3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone CAS No. 868155-48-0](/img/structure/B2490217.png)
[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
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Description
Pyrazole derivatives, including those with thiophen-2-ylmethanone groups, are significant due to their potential biological activities and applications in creating functional materials. The synthesis of such compounds often involves multicomponent reactions, offering a diversity of structures from relatively simple precursors.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-diketones, α,β-unsaturated carbonyl compounds, or their equivalents. A study by Rodinovskaya et al. (2003) outlines a method for preparing substituted 3-hydroxypyrazoles, which could be analogous to the synthesis of your compound (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, offering insights into their conformation, bonding, and interactions. For example, crystal structure analysis has been used to determine the structure of related compounds, showcasing the typical planar nature of the pyrazole core and its substituents (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Future Directions
properties
IUPAC Name |
[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-8-10-15(11-9-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMBLPFIDOMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
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